Cas no 36438-97-8 (1-Methyl-1,2,3,4-tetrahydroquinoxaline)

1-Methyl-1,2,3,4-tetrahydroquinoxaline 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-1,2,3,4-tetrahydroquinoxaline
- 1,2,3,4-tetrahydro-1-methylQuinoxaline
- 1-METHYL-1,2,3,4-TETRAHYDRO-QUINOXALINE DIHYDROCHLORIDE
- 1-Methyl-1,2,3,4-tetrahydrochinoxalin
- 4-Methyl-2,3-dihydro-1H-quinoxaline
- N-methylbenzopiperazine
- BS-13509
- 36438-97-8
- G32908
- Quinoxaline, 1,2,3,4-tetrahydro-1-methyl-
- DTXSID70957774
- AKOS004123513
- MFCD01684957
- CHEMBL5185429
- SXLZJUPRTINRQQ-UHFFFAOYSA-N
- BRN 0131438
- ALBB-032047
- CS-0208535
- Z558641952
- 1-methyl-1,2,3,4-tetrahydro-quinoxaline
- SY178563
- Quinoxaline, 1,2,3,4-tetrahydro-4-methyl-
- EN300-45580
- SCHEMBL305967
- Quinoxaline, 1-methyl-1,2,3,4-tetrahydro-
- DB-069374
-
- MDL: MFCD08544478
- インチ: InChI=1S/C9H12N2/c1-11-7-6-10-8-4-2-3-5-9(8)11/h2-5,10H,6-7H2,1H3
- InChIKey: SXLZJUPRTINRQQ-UHFFFAOYSA-N
- SMILES: CN1CCNC2=CC=CC=C21
計算された属性
- 精确分子量: 148.10000
- 同位素质量: 148.100048
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 136
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 15.3
じっけんとくせい
- 密度みつど: 1.033±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 40.5-42 ºC
- Boiling Point: 268.6°C at 760 mmHg
- フラッシュポイント: 134.2°C
- Refractive Index: 1.546
- Solubility: 溶出度(40 g/l)(25ºC)、
- PSA: 15.27000
- LogP: 1.75130
1-Methyl-1,2,3,4-tetrahydroquinoxaline Security Information
1-Methyl-1,2,3,4-tetrahydroquinoxaline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Methyl-1,2,3,4-tetrahydroquinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K31115-500g |
1-Methyl-1,2,3,4-tetrahydroquinoxaline |
36438-97-8 | 95% | 500g |
$5980 | 2024-05-24 | |
TRC | B101238-10mg |
1-methyl-1,2,3,4-tetrahydroquinoxaline |
36438-97-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB523160-5 g |
1-Methyl-1,2,3,4-tetrahydroquinoxaline; . |
36438-97-8 | 5g |
€642.60 | 2022-03-01 | ||
Enamine | EN300-45580-1.0g |
1-methyl-1,2,3,4-tetrahydroquinoxaline |
36438-97-8 | 95% | 1g |
$178.0 | 2023-05-03 | |
Enamine | EN300-45580-0.05g |
1-methyl-1,2,3,4-tetrahydroquinoxaline |
36438-97-8 | 95% | 0.05g |
$42.0 | 2023-05-03 | |
Aaron | AR00CJJY-5g |
1-Methyl-1,2,3,4-tetrahydroquinoxaline |
36438-97-8 | 95% | 5g |
$740.00 | 2023-12-14 | |
1PlusChem | 1P00CJBM-10g |
1-Methyl-1,2,3,4-tetrahydroquinoxaline |
36438-97-8 | 95% | 10g |
$858.00 | 2025-02-26 | |
A2B Chem LLC | AF84114-100mg |
1-Methyl-1,2,3,4-tetrahydroquinoxaline |
36438-97-8 | 95% | 100mg |
$101.00 | 2023-12-30 | |
1PlusChem | 1P00CJBM-50mg |
1-Methyl-1,2,3,4-tetrahydroquinoxaline |
36438-97-8 | 95% | 50mg |
$111.00 | 2024-05-04 | |
1PlusChem | 1P00CJBM-500mg |
1-Methyl-1,2,3,4-tetrahydroquinoxaline |
36438-97-8 | 95% | 500mg |
$228.00 | 2024-05-04 |
1-Methyl-1,2,3,4-tetrahydroquinoxaline 関連文献
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1. CXXI.—The oxime of mesoxamide (isonitrosomalonamide) and some allied compounds. Part III. Ring formation in the tetra-substituted seriesEdith Hilda Usherwood,Martha Annie Whiteley J. Chem. Soc. Trans. 1923 123 1069
1-Methyl-1,2,3,4-tetrahydroquinoxalineに関する追加情報
1-Methyl-1,2,3,4-Tetrahydroquinoxaline: A Comprehensive Overview
The compound with CAS No. 36438-97-8, commonly referred to as 1-Methyl-1,2,3,4-tetrahydroquinoxaline, is a significant molecule in the field of organic chemistry. This compound belongs to the class of tetrahydroquinoxalines, which are bicyclic structures with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The tetrahydroquinoxaline framework is particularly interesting due to its structural versatility and potential for functionalization.
1-Methyl-1,2,3,4-tetrahydroquinoxaline is synthesized through various methods, including cyclization reactions and hydrogenation processes. Recent studies have focused on optimizing these synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the tetrahydroquinoxaline ring system. These advancements have not only improved the efficiency of production but also opened new avenues for the exploration of its chemical properties.
The structural uniqueness of 1-Methyl-1,2,3,4-tetrahydroquinoxaline lies in its bicyclic framework and the presence of a methyl group at the 1-position. This substitution pattern influences the compound's electronic properties and reactivity. Recent computational studies have revealed that the methyl group plays a crucial role in stabilizing certain conformations of the molecule, which could be exploited in drug design and material synthesis.
In terms of applications, tetrahydroquinoxalines have shown promise in the development of novel pharmaceutical agents. For example, derivatives of 1-Methyl-1,2,3,4-tetrahydroquinoxaline have been investigated for their potential as kinase inhibitors and anti-inflammatory agents. These findings underscore the importance of this compound as a scaffold for drug discovery.
Moreover, 1-Methyl-1,2,3,4-tetrahydroquinoxaline has been explored in the context of materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. Recent research has highlighted its potential as a ligand in homogeneous catalysis for organic transformations.
The study of tetrahydroquinoxalines continues to evolve with advancements in analytical techniques and computational modeling. Techniques such as NMR spectroscopy and X-ray crystallography have provided deeper insights into the molecular structure and conformational dynamics of 1-Methyl-1,2,3,4-tetrahydroquinoxaline. These insights are critical for understanding its reactivity and functional properties.
In conclusion,1-Methyl-1
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